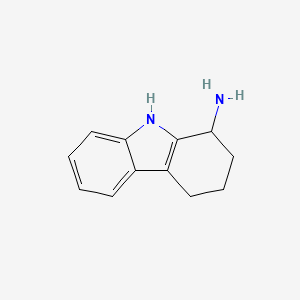

2,3,4,9-tetrahydro-1H-carbazol-1-amine

Overview

Description

2,3,4,9-Tetrahydro-1H-carbazol-1-amine is a heterocyclic amine compound with a tricyclic structure. It is derived from carbazole, a compound known for its diverse biological activities. The presence of an amine group at the 1-position of the carbazole ring system makes this compound particularly interesting for various chemical and biological applications.

Mechanism of Action

Target of Action

The primary target of 2,3,4,9-tetrahydro-1H-carbazol-1-amine is the CpxA phosphatase . This enzyme plays a crucial role in the bacterial two-component signal transduction system, CpxRA .

Mode of Action

This compound interacts with its target by inhibiting the phosphatase activity of CpxA . This inhibition leads to the activation of the CpxRA system .

Biochemical Pathways

The compound’s action affects the CpxRA signal transduction pathway . This pathway is involved in the regulation of virulence in many pathogens. The activation of the CpxRA system by this compound leads to the suppression of virulence .

Pharmacokinetics

The compound’s molecular weight of 1712383 suggests that it may have favorable absorption and distribution characteristics.

Result of Action

The inhibition of CpxA phosphatase activity by this compound results in the suppression of virulence in various pathogens . This makes the compound a potential therapeutic agent for bacterial infections.

Biochemical Analysis

Biochemical Properties

2,3,4,9-Tetrahydro-1H-carbazol-1-amine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the phosphatase activity of CpxA, a component of the CpxRA two-component signal transduction system, which is involved in bacterial virulence . This interaction highlights the compound’s potential as an antibacterial agent. Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit bladder cancer progression by suppressing the YAP1/TAZ signaling pathway . This indicates its potential as an anti-cancer agent. Furthermore, this compound may affect other cellular processes, such as cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s inhibition of CpxA phosphatase activity is a key example of its molecular mechanism . This inhibition leads to the activation of the CpxRA system, which can abolish bacterial virulence. Additionally, the compound’s interaction with the YAP1/TAZ signaling pathway in cancer cells further illustrates its molecular mechanism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anti-cancer activity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the CpxRA system and its interaction with the YAP1/TAZ signaling pathway are examples of its involvement in metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular distribution of this compound will provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reduction.

Industrial Production Methods: In an industrial setting, the synthesis might involve catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the desired amine compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 2,3,4,9-tetrahydro-1H-carbazol-1-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-one.

Reduction: Various alkylated derivatives of this compound.

Substitution: N-alkylated carbazole derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2,3,4,9-Tetrahydro-1H-carbazol-1-one: The ketone analog of the amine compound.

1,2,3,4-Tetrahydrocarbazole: A structurally similar compound lacking the amine group.

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A methylated derivative with similar properties.

Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazol-1-amine is unique due to the presence of the amine group at the 1-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazol-1-amine is a heterocyclic amine that has garnered attention due to its diverse biological activities. This compound is part of the carbazole family and exhibits significant potential in various therapeutic applications, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 198.26 g/mol. The structure consists of a tricyclic framework that includes a saturated nitrogen-containing ring system. The presence of an amine group at the 1-position enhances its reactivity and interaction with biological targets.

Target Interaction

The primary biological activity of this compound involves the inhibition of the CpxA phosphatase , a key component of the CpxRA two-component signal transduction system in bacteria. This inhibition leads to the activation of CpxR, which is crucial for regulating virulence factors in various pathogens such as Escherichia coli and Salmonella enterica .

Biochemical Pathways

The compound's action on the CpxRA signaling pathway has been shown to suppress virulence in bacterial models. By inhibiting CpxA activity, it prolongs the phosphorylated state of CpxR (CpxR-P), enhancing its transcriptional activity and ultimately leading to reduced pathogenicity .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, one derivative demonstrated efficacy in inhibiting bladder cancer progression by targeting the YAP1/TAZ signaling pathway , which is often dysregulated in advanced bladder cancers . The compound was found to suppress cell proliferation by modulating this pathway effectively.

Anti-Prion Activity

Research has also indicated that derivatives of this compound exhibit anti-prion activity. These compounds were evaluated in TSE-infected cells and showed promise as potential therapeutic agents against prion diseases .

Structure-Activity Relationship (SAR)

Initial SAR studies have provided insights into how modifications to the core structure can enhance biological activity. Key findings include:

- A-ring substitutions can significantly affect potency.

- The C-ring is not essential for activity but may contribute to conformational stability.

- The stereochemistry at the amine position is crucial for effective target engagement .

Study on Bladder Cancer

In a notable study focusing on bladder cancer treatment, a modified derivative (N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine) was identified as an effective inhibitor of YAP1/TAZ signaling. This research demonstrated a significant reduction in tumor cell viability and proliferation in vitro .

Inhibition of Bacterial Virulence

Another study investigated the effects of 2,3,4,9-tetrahydro-1H-carbazol-1-amines on bacterial virulence. The findings indicated that these compounds could effectively activate the CpxRA system by inhibiting CpxA phosphatase activity. This mechanism was shown to abolish virulence in several pathogenic strains during murine infection models .

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSCMXFSQFZBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.